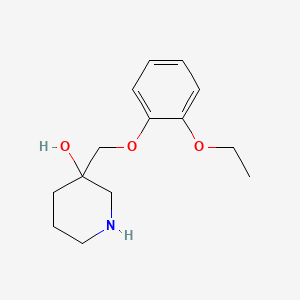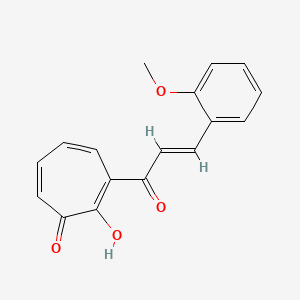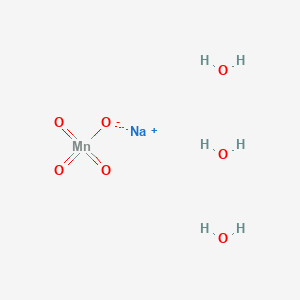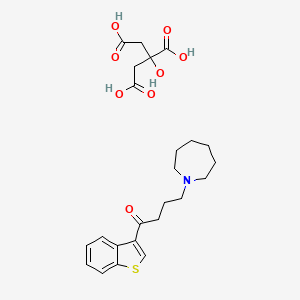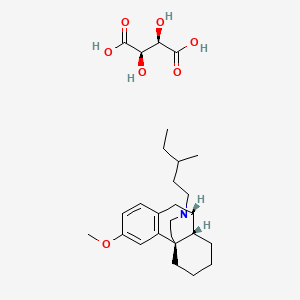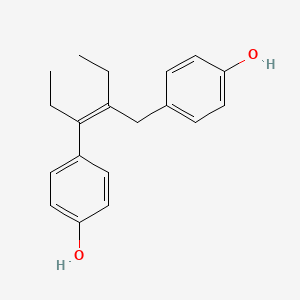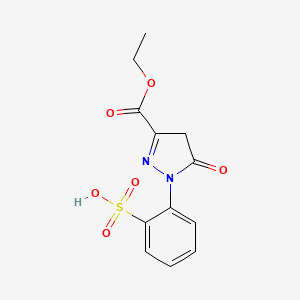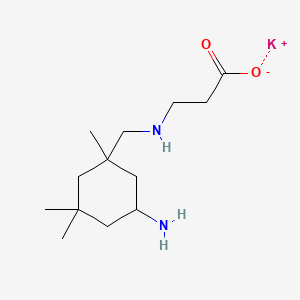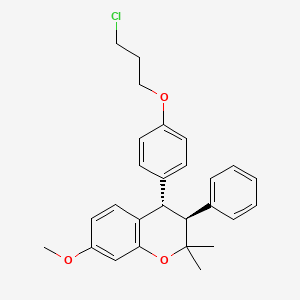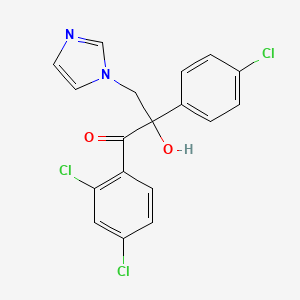
1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound that features a combination of aromatic rings, halogen substituents, and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ketone Backbone: Starting with a suitable ketone precursor, such as acetophenone, the aromatic rings are introduced through Friedel-Crafts acylation.
Introduction of Halogen Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at specific positions on the aromatic rings.
Addition of the Imidazole Moiety: The imidazole ring can be introduced through nucleophilic substitution reactions, often using imidazole and a suitable leaving group on the ketone backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Investigated for its potential pharmacological properties, such as antifungal or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- depends on its specific application:
Pharmacology: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring is known to bind to heme iron in cytochrome P450 enzymes, affecting their activity.
Biochemistry: It may act as a ligand, binding to metal ions or proteins and altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 2-(4-chlorophenyl)-1-phenyl-2-hydroxy-3-(1H-imidazol-1-yl)-: Similar structure but lacks the additional chlorine atoms on the second aromatic ring.
1-Propanone, 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-: Similar structure but with bromine instead of chlorine on the first aromatic ring.
Uniqueness
1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is unique due to the specific arrangement of chlorine atoms and the presence of both a hydroxyl group and an imidazole ring. This combination of functional groups and substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
107659-23-4 |
|---|---|
Fórmula molecular |
C18H13Cl3N2O2 |
Peso molecular |
395.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one |
InChI |
InChI=1S/C18H13Cl3N2O2/c19-13-3-1-12(2-4-13)18(25,10-23-8-7-22-11-23)17(24)15-6-5-14(20)9-16(15)21/h1-9,11,25H,10H2 |
Clave InChI |
CJQKTFJEKWXTLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CN2C=CN=C2)(C(=O)C3=C(C=C(C=C3)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


